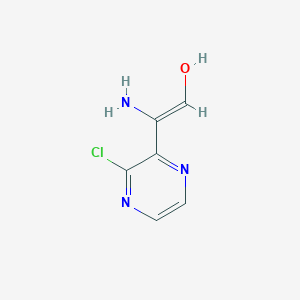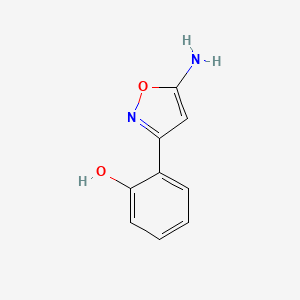
4-(1,3,4-Tiadiazol-2-il)fenol
Descripción general
Descripción
“4-(1,3,4-Thiadiazol-2-yl)phenol” is a chemical compound with the empirical formula C8H6N2OS . It is a solid substance and is part of a class of compounds known as 1,3,4-thiadiazoles . These compounds are known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, such as “4-(1,3,4-Thiadiazol-2-yl)phenol”, often involves the use of hydrazonoyl halides with potassium thiocyanate . Other methods include reactions with thiosemicarbazide, carbon disulfide, or N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate .Molecular Structure Analysis
The molecular structure of “4-(1,3,4-Thiadiazol-2-yl)phenol” is characterized by the presence of a 1,3,4-thiadiazole ring . This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
“4-(1,3,4-Thiadiazol-2-yl)phenol” is a solid substance . It has a molecular weight of 178.21 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de “4-(1,3,4-Tiadiazol-2-il)fenol” se han sintetizado y evaluado por su eficacia antimicrobiana. Estos compuestos han mostrado resultados prometedores contra diversas cepas bacterianas y fúngicas. Por ejemplo, algunos derivados han demostrado una actividad significativa contra E. coli, B. mycoides y C. albicans, con ciertos compuestos superando a otros en términos de potencia antimicrobiana .
Efectos Antinociceptivos
La investigación también ha explorado las propiedades antinociceptivas de los derivados del 1,3,4-tiadiazol. Estos estudios tienen como objetivo comprender los efectos de los compuestos en las vías nociceptivas dentro del sistema nervioso. Los derivados se han probado contra estímulos mecánicos, térmicos y químicos, mostrando potencial como agentes antinociceptivos de mediación central .
Propiedades Anticancerígenas
El andamiaje de tiadiazol se está investigando por sus posibles aplicaciones anticancerígenas. Algunas moléculas sintetizadas se han comparado con fármacos de referencia como la amoxicilina por sus propiedades antibacterianas, y otras se han evaluado por sus actividades citotóxicas contra líneas celulares cancerosas como MCF-7 .
Desarrollo Analgésico
La búsqueda de nuevas moléculas analgésicas ha llevado a la síntesis de derivados del 1,3,4-tiadiazol para el control del dolor. Estos compuestos se estudian por su capacidad para controlar el dolor inflamatorio, ofreciendo potencialmente una alternativa a los opioides y los fármacos antiinflamatorios no esteroideos (AINE) .
Espectro de Actividad Biológica
El amplio espectro de actividades biológicas asociadas con los derivados del 1,3,4-tiadiazol incluye efectos anticancerígenos, antidiabéticos, antihipertensivos, antiinflamatorios, antivirales y antimicrobianos. Esta versatilidad los hace valiosos en diversas aplicaciones farmacéuticas .
Aplicaciones Farmacéuticas
En la industria farmacéutica, los fármacos con un andamiaje de tiadiazol, como sulfametoxazol, acetazolamida y butazalamida, se han utilizado para producir diversas acciones biológicas. Las propiedades inherentes del andamiaje contribuyen a la efectividad de los fármacos en el tratamiento de una gama de afecciones .
Direcciones Futuras
The future directions for “4-(1,3,4-Thiadiazol-2-yl)phenol” and similar compounds could involve further exploration of their biological activities. For instance, modifications in the 1,3,4-thiadiazol ring have resulted in highly effective and less toxic compounds with good prospects as antimicrobial agents . Additionally, the synthesis of new series of 1,3,4-thiadiazol derivatives and their evaluation as antimicrobial agents is an area of ongoing research .
Mecanismo De Acción
Target of Action
Compounds belonging to the group of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols, which includes 4-(1,3,4-thiadiazol-2-yl)phenol, exhibit a broad spectrum of biological activity, including antibacterial, antifungal, and anticancer properties .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication, which permits them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways, including those involving enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation and also acting some pathways likes inhibiting telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .
Result of Action
The result of the action of 4-(1,3,4-Thiadiazol-2-yl)phenol is primarily seen in its antifungal activity. The antifungal activity of the compound involves disruption of the cell wall biogenesis, as evidenced by the inability of cells treated with the compound to maintain their characteristic cell shape, increase in size, form giant cells and flocculate .
Action Environment
It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Propiedades
IUPAC Name |
4-(1,3,4-thiadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUFKYAGWBCWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



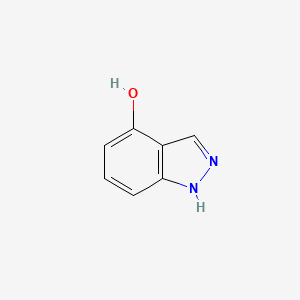
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)

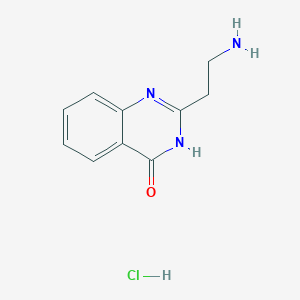
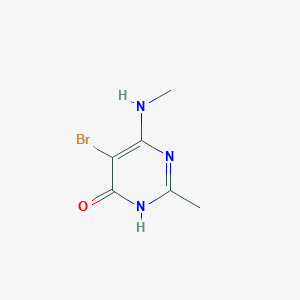
![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)
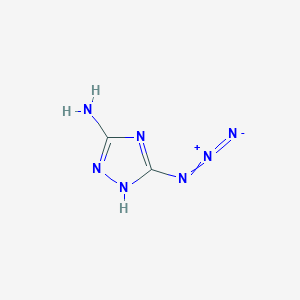
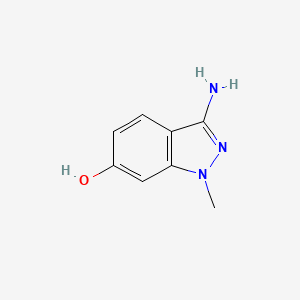

![7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1384449.png)
![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)
